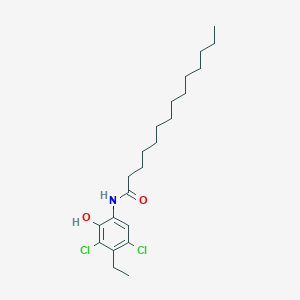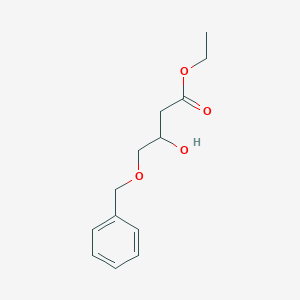
乙酸(R)-4-苯甲氧基-3-羟基丁酯
科学研究应用
阿托伐他汀(Lipitor)的合成:
- 乙酸(R)-4-氰基-3-羟基丁酯是阿托伐他汀合成的潜在中间体,使用低成本材料和Pfnex表达技术可高效生产 (Bergeron 等,2006).
环丙烷二酸合成的中间体:
- 乙酸(R)-(-)-4-氰基-3-羟基丁酯可以由(S)-(-)-表氯丙醇合成,为环丙烷二酸合成提供了一个有希望的中间体 (蒋成军,2009).
血管紧张素转换酶抑制剂的生产:
- 假丝酵母SW2026可有效生产对映体纯度和收率都很高的乙酸(R)-2-羟基-4-苯基丁酯((R)-HPBE),这对于大规模生产血管紧张素转换酶抑制剂非常重要 (张文等,2009).
阿托伐他汀合成的中间体:
- 红球菌的酰胺酶显示出生产乙酸(S)-4-氯-3-羟基丁酯(阿托伐他汀合成中的中间体)的潜力 (Park 等,2008).
对映体纯度高的中间体:
- 一种新的合成方法可以生产对映体纯度很高的乙酸(R)-2-羟基-4-苯基丁酯,它是几种ACE抑制剂的重要中间体 (Herold 等,2000).
光学纯乙酸(R)-3-羟基丁酯的生成:
- 耐盐微生物酯酶WDEst17可以有效地生成光学纯乙酸(R)-3-羟基丁酯,这是一种重要的药物手性中间体 (王等,2018).
光学活性4-氯-3-羟基丁酸乙酯的生成:
- 一种使用细菌细胞生成光学活性4-氯-3-羟基丁酸乙酯的新方法,具有很高的对映体纯度和33%的收率 (Suzuki 等,1996).
用于ACE抑制剂合成的对映体和区域选择性还原:
- 面包酵母将2,4-二氧代-4-苯基丁酸乙酯还原为(R)-HPB酯,具有很高的对映体和区域选择性,可用于ACE抑制剂的合成 (Fadnavis & Radhika,2004).
乙酸(R)-2-羟基-4-苯基丁酯的化学酶促合成:
- 使用毕赤酵母CBS 704和吸附树脂,可以有效地合成乙酸(R)-2-羟基-4-苯基丁酯,它是ACE抑制剂合成中的中间体 (D’Arrigo 等,2010).
用于2-羟基-4-苯基丁酸乙酯动力学拆分的膜反应器:
- 膜反应器可以有效地对该化合物进行动力学拆分,这对于ACE抑制剂的合成很重要,得到的对映体过量超过99.5% (Liese 等,2002).
属性
IUPAC Name |
ethyl (3R)-3-hydroxy-4-phenylmethoxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-2-17-13(15)8-12(14)10-16-9-11-6-4-3-5-7-11/h3-7,12,14H,2,8-10H2,1H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHGAAZSPNXMCQ-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(COCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](COCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

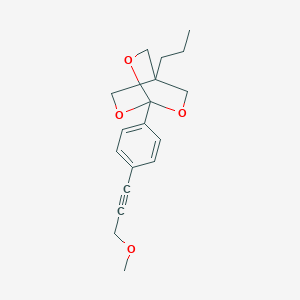


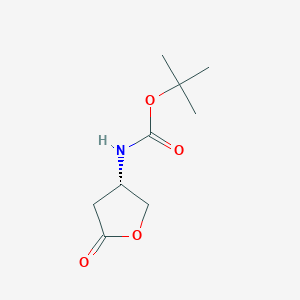
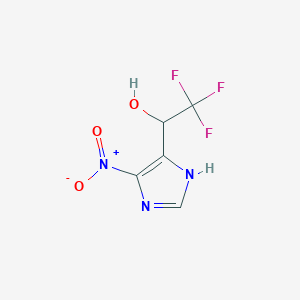
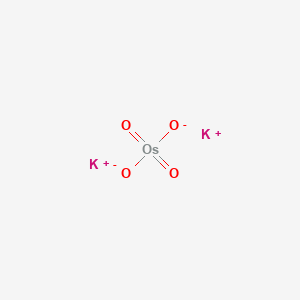

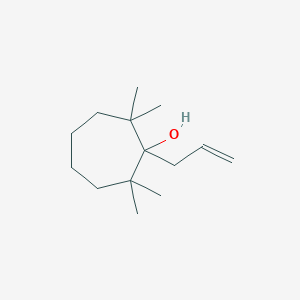
![Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate](/img/structure/B10090.png)

